N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
説明
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 3-chlorophenyl substituent and a 3,4,5-triethoxybenzamide group. The thienopyrazole moiety is a bicyclic system combining thiophene and pyrazole rings, which are known for their pharmacological relevance in drug discovery, particularly as kinase inhibitors or anti-inflammatory agents . The 5-oxido group (sulfoxide) may modulate redox properties or hydrogen-bonding capacity, impacting reactivity and pharmacokinetics .
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5S/c1-4-31-20-10-15(11-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOWSPRCIIGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 504 g/mol. It features a thieno[3,4-c]pyrazole core linked to a triethoxybenzamide group. The presence of the chlorophenyl moiety enhances its potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the thieno[3,4-c]pyrazole framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the triethoxybenzamide group : This step usually involves acylation reactions that attach the benzamide moiety to the pyrazole structure.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives, which include our compound of interest. For instance, research demonstrated that these compounds effectively reduced oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models (e.g., Clarias gariepinus). The alterations in erythrocyte morphology were significantly mitigated by treatment with thieno[2,3-c]pyrazole compounds, indicating their protective effects against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. They have shown potential as inhibitors of various kinases involved in cancer progression. Specifically, compounds from this class have been noted for their ability to inhibit Aurora kinases, which are critical for cell division and are often overexpressed in cancers .
Anti-inflammatory Effects
The anti-inflammatory activity of these compounds has been documented as well. Thieno[2,3-c]pyrazoles exhibit significant inhibition of phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
The exact mechanisms through which N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide exerts its biological effects are not fully elucidated but are believed to involve:
- Interaction with specific protein targets : These may include kinases and other enzymes critical for cellular signaling pathways.
- Antioxidant activity : By scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
- Study on Erythrocyte Protection : A study involving Clarias gariepinus demonstrated that thieno[2,3-c]pyrazole compounds significantly reduced erythrocyte malformations caused by toxic exposure .
- Anticancer Research : In vitro studies have shown that certain thieno derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues from Patent Literature
lists benzothiazole-acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , which share functional similarities with the target compound. Key differences include:
- Core Structure: The benzothiazole core in compounds lacks the pyrazole ring present in the thienopyrazole system. Benzothiazoles are associated with antitumor and antimicrobial activities, whereas thienopyrazoles are explored for kinase inhibition .
- Substituents : The acetamide group in compounds differs from the triethoxybenzamide group in the target compound. The latter’s triethoxy substituents may enhance π-π stacking interactions but reduce aqueous solubility compared to the compact trifluoromethyl group in the benzothiazole analogues .
Fluorinated Analogues
describes N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide, a structural analogue replacing the triethoxybenzamide with a 2-fluorobenzamide group. Key comparisons:
- Solubility : The triethoxy groups may improve lipophilicity (higher logP), whereas the fluorobenzamide analogue likely has better membrane permeability due to reduced steric hindrance .
Computational and Crystallographic Insights
- The sulfoxide group in the target compound may generate a polarized ESP surface, enhancing dipole interactions absent in non-oxidized analogues .
- Crystallography : Software suites like SHELX and WinGX () are critical for resolving conformational differences. For example, the 3,4,5-triethoxybenzamide group likely induces distinct crystal packing vs. smaller substituents, affecting stability and melting points .
Hypothetical Property Comparison Table
| Compound Name | Core Structure | Key Substituents | Calculated logP* | Predicted Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | Thienopyrazole | 3-Cl-Ph, 3,4,5-triethoxybenzamide | 4.2 | 0.05 |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-Cl-Ph)acetamide | Benzothiazole | 3-Cl-Ph, CF3 | 3.8 | 0.12 |
| N-[2-(3-Cl-Ph)-5-oxo-thienopyrazol-3-yl]-2-F-benzamide | Thienopyrazole | 3-Cl-Ph, 2-F-benzamide | 3.5 | 0.20 |
*Values estimated using fragment-based methods (e.g., Colle-Salvetti DFT in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
